molecular formula C9H9CrO3 B15047678 Benzene; chromiumtricarbaldehyde

Benzene; chromiumtricarbaldehyde

Cat. No.: B15047678
M. Wt: 217.16 g/mol
InChI Key: FMMREYSSUZYBRU-UHFFFAOYSA-N
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Description

Benzene; chromiumtricarbaldehyde is a compound that combines the aromatic hydrocarbon benzene with chromiumtricarbaldehyde Benzene is a well-known organic compound with the molecular formula C₆H₆, characterized by a ring structure of six carbon atoms with alternating double bonds Chromiumtricarbaldehyde, on the other hand, is a coordination compound involving chromium and three aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene; chromiumtricarbaldehyde typically involves the coordination of chromium with benzene and aldehyde groups. One common method is the reaction of benzene with chromium trioxide (CrO₃) in the presence of an aldehyde source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale coordination reactions using chromium salts and benzene derivatives. The process often requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzene; chromiumtricarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.

Scientific Research Applications

Benzene; chromiumtricarbaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzene; chromiumtricarbaldehyde involves the coordination of chromium with the benzene ring and aldehyde groups. This coordination can influence the electronic structure and reactivity of the compound. The molecular targets and pathways involved may include interactions with enzymes, proteins, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene: A simple aromatic hydrocarbon with the formula C₆H₆.

    Chromiumtricarbaldehyde: A coordination compound involving chromium and three aldehyde groups.

    Benzaldehyde: An aromatic aldehyde with the formula C₆H₅CHO.

Uniqueness

Benzene; chromiumtricarbaldehyde is unique due to its combination of aromatic and coordination chemistry. The presence of both benzene and chromiumtricarbaldehyde components imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H9CrO3

Molecular Weight

217.16 g/mol

IUPAC Name

benzene;chromium(3+);methanone

InChI

InChI=1S/C6H6.3CHO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;3*1H;/q;3*-1;+3

InChI Key

FMMREYSSUZYBRU-UHFFFAOYSA-N

Canonical SMILES

[CH-]=O.[CH-]=O.[CH-]=O.C1=CC=CC=C1.[Cr+3]

Origin of Product

United States

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